Anti-HIV-1 Protease Potency: Ganoderic Acid GS-1 vs. Ganoderic Acid GS-2
In a direct head-to-head comparison, ganoderic acid GS-1 inhibits HIV-1 protease with an IC₅₀ of 58 µM. This is notably less potent than its close structural analog ganoderic acid GS-2, which exhibits an IC₅₀ in the range of 20–40 µM under identical assay conditions [1]. This 1.5- to 3-fold difference in potency has direct implications for dose selection in cell-based antiviral assays.
| Evidence Dimension | HIV-1 protease inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 58 µM |
| Comparator Or Baseline | Ganoderic acid GS-2: 20–40 µM |
| Quantified Difference | GS-1 is 1.5–3× less potent than GS-2 |
| Conditions | In vitro enzyme inhibition assay (HIV-1 protease) |
Why This Matters
This differential potency data is critical for researchers selecting the appropriate ganoderic acid analog for HIV-1 protease inhibition studies; GS-1 may serve as a less potent control or as a scaffold for structure-activity relationship (SAR) exploration.
- [1] Sato, N., Zhang, Q., Ma, C. M., & Hattori, M. (2009). Anti-human Immunodeficiency Virus-1 Protease Activity of New Lanostane-Type Triterpenoids from Ganoderma sinense. Chemical and Pharmaceutical Bulletin, 57(10), 1076-1080. View Source
